molecular formula C10H11F2N B13074657 4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13074657
M. Wt: 183.20 g/mol
InChI Key: XAAIQUVPRLWXMH-UHFFFAOYSA-N
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Description

4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS: 1283719-83-4) is a fluorinated indole derivative with the molecular formula C₈H₇F₂N and a molecular weight of 155.14 g/mol . Its structure features two fluorine atoms at positions 4 and 6 of the indole ring, a partially saturated 2,3-dihydroindole core, and a geminal dimethyl group at position 2. This configuration confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound is typically synthesized to ≥98% purity, as noted in supplier specifications .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

4,6-difluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11F2N/c1-10(2)5-13-8-4-6(11)3-7(12)9(8)10/h3-4,13H,5H2,1-2H3

InChI Key

XAAIQUVPRLWXMH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C(=CC(=C2)F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses a ketone and phenylhydrazine under acidic conditions. For this compound, the starting materials would include a fluorinated ketone and a suitable hydrazine derivative. The reaction is carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions that are not sterically hindered by the fluorine or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known for their biological activity, and this compound could be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable compound in drug design. The exact molecular targets and pathways would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Dihydroindoles
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole 4,6-F₂; 3,3-dimethyl; dihydroindole C₈H₇F₂N 155.14 High electronegativity from F atoms; steric bulk from dimethyl group .
4,6-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole 4,6-Cl₂; 3,3-dimethyl; dihydroindole C₈H₇Cl₂N 196.06 Lower electronegativity than F analogs; increased lipophilicity .
4,5,6,7-Tetrafluoroindole 4,5,6,7-F₄; fully aromatic indole C₈H₃F₄N 189.11 Highly electron-deficient due to four F atoms; planar aromatic system .

Key Insights :

  • Fluorine substitution enhances electronegativity and metabolic stability compared to chlorine analogs .
  • The dihydroindole core introduces partial saturation, increasing conformational flexibility versus fully aromatic indoles (e.g., tetrafluoroindole) .
Functionalized Indole Derivatives
Compound Name Substituents Key Functional Groups Applications/Properties
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F; carboxamide; benzoylphenyl Carboxamide, aryl ketone Bioactive scaffold with potential kinase inhibition .
5-Fluoro-3-(triazolylethyl)-1H-indole (5b) 5-F; triazolylethyl Triazole, ethyl linker Synthesized via CuI-catalyzed click chemistry; exhibits antioxidant properties .
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole Sulfonyl, nitrobenzoyl Sulfonamide, nitroarene Crystal structure shows orthogonal phenyl rings and intramolecular H-bonding .

Key Insights :

  • Carboxamide and sulfonyl groups enhance hydrogen-bonding capacity, influencing crystallinity and biological target interactions .
  • The 3,3-dimethyl group in the target compound reduces rotational freedom compared to linear substituents (e.g., triazolylethyl) .

Key Insights :

  • High-yield syntheses (e.g., iodine-catalyzed reactions) are critical for scaling indole derivatives .
  • The target compound’s synthesis likely involves cyclization or halogenation , but specifics are undisclosed in available data .

Structural and Electronic Analysis

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase polarity compared to chlorine .
  • 3,3-Dimethyl Group : Introduces steric bulk, which may hinder π-stacking interactions but improve metabolic stability .

Biological Activity

4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1517414-22-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₁F₂N
  • Molecular Weight : 183.20 g/mol
  • CAS Number : 1517414-22-0

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains with notable effectiveness.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli50 µg/mL
S. aureus40 µg/mL
P. aeruginosa30 µg/mL

The compound's mechanism of action in inhibiting bacterial growth may involve the disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Various studies have explored its ability to inhibit cancer cell proliferation.

Table 2: Anticancer Activity Data

Cancer Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)15 µM
HeLa (Cervical Cancer)10 µM
A549 (Lung Cancer)12 µM

The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest, although specific molecular targets remain to be fully elucidated.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may bind to enzymes or receptors involved in critical cellular processes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity that influences cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound in biological applications:

  • Study on Antimicrobial Efficacy : A study tested the compound against a panel of pathogens and demonstrated significant inhibition, particularly against Gram-positive bacteria.
  • Cancer Cell Proliferation Study : In vitro studies showed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability across different cancer cell lines.

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